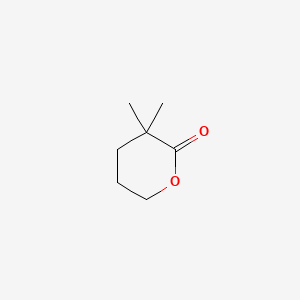

3,3-Dimethyl-tetrahydro-pyran-2-one

描述

Nomenclature and Chemical Structure within Tetrahydropyran-2-one Class

3,3-Dimethyl-tetrahydro-pyran-2-one, as its name suggests, is a six-membered heterocyclic compound containing an oxygen atom and a ketone functional group within the ring, classifying it as a lactone. The "tetrahydro" prefix indicates a fully saturated pyran ring. The gem-dimethyl groups are located at the C3 position of the ring.

Systematic nomenclature and key identifiers for this compound are provided in the table below.

| Identifier | Value |

| IUPAC Name | 3,3-dimethyl-oxan-2-one |

| CAS Number | 4830-05-1 chemspider.com |

| Molecular Formula | C₇H₁₂O₂ chemspider.com |

| Molecular Weight | 128.17 g/mol chemsynthesis.com |

| InChI Code | 1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |

| Canonical SMILES | CC1(C)CCCOC1=O |

Significance as a Research Target in Organic Chemistry

The tetrahydropyran (B127337) ring is a prevalent structural motif in numerous biologically active natural products, including those with marine origins. nih.gov This has spurred considerable interest in the development of novel synthetic methods for accessing functionalized tetrahydropyrans. Research in this area is often driven by the need for efficient and stereoselective routes to these complex molecules.

While specific applications of this compound in the total synthesis of complex natural products are not extensively documented in publicly available research, its structural features make it a valuable model system for studying the reactivity of substituted lactones. The gem-dimethyl group can direct the outcome of certain reactions and provides a stereochemical marker in the analysis of reaction products.

Pyran-2-one derivatives, in general, are recognized as powerful building blocks and scaffolds for the construction of a wide range of heterocyclic compounds. nih.gov They can undergo various transformations, including ring-opening reactions and cycloadditions, to provide access to diverse molecular architectures.

Overview of Research Directions and Scope

Research involving tetrahydropyran-2-ones, including derivatives like the title compound, generally falls into several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating new and efficient ways to synthesize the tetrahydropyran ring system. This includes multicomponent reactions, organocatalytic methods, and the use of sustainable catalysts. nih.gov

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, a major focus is on the development of asymmetric syntheses to produce enantiomerically pure tetrahydropyran derivatives. nih.gov

Use as a Synthetic Intermediate: Tetrahydropyran-2-ones serve as versatile intermediates. Their lactone functionality can be manipulated to introduce other functional groups or to be opened to form linear chains with specific stereochemistry.

A documented synthesis of this compound involves the methylation of 3-methyltetrahydro-2H-pyran-2-one. This reaction provides a clear example of how the tetrahydropyran-2-one core can be further functionalized.

Detailed Research Findings: Synthesis of this compound

A specific method for the synthesis of this compound has been reported in the literature. The process involves the methylation of a precursor lactone. The key steps and reagents are outlined below.

Reaction Scheme:

3-methyltetrahydro-2H-pyran-2-one → this compound

Detailed Synthesis Protocol

| Step | Reagent/Condition | Observation |

| 1. Enolate Formation | 3-methyltetrahydro-2H-pyran-2-one is slowly added to a cold (-78 °C) solution of Lithium diisopropylamide (LDA) in Tetrahydrofuran (B95107) (THF). | The internal temperature is maintained below -65 °C. |

| 2. Methylation | After stirring, Methyl iodide (CH₃I) is added at a rate to maintain the internal temperature at -45 °C. | The reaction is stirred for an additional hour at -45 °C. |

| 3. Quenching | The reaction is allowed to warm to -30 °C and then quenched by the dropwise addition of 10% Hydrochloric acid (HCl). | |

| 4. Work-up and Purification | The mixture is poured into ether, washed with brine and saturated sodium bicarbonate solution, dried, and evaporated. The resulting oil is distilled to yield the final product. | A colorless liquid is obtained. |

Spectroscopic Data:

The identity of the synthesized this compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) | Multiplicity |

| ¹H NMR (CDCl₃) | 4.34 | m |

| 1.89 | m | |

| 1.75 | m | |

| 1.30 | s |

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNWCYZELLHABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964046 | |

| Record name | 3,3-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4830-05-1 | |

| Record name | 4830-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethyl Tetrahydro Pyran 2 One and Derivatives

Conventional Synthetic Routes

Conventional approaches to the synthesis of 3,3-Dimethyl-tetrahydro-pyran-2-one and its derivatives primarily involve the formation of the lactone ring from acyclic precursors or the modification of existing lactone structures. These methods are well-established and offer versatile pathways to the target molecule.

Lactone Formation from Precursors

The construction of the lactone ring from linear precursors is a fundamental strategy. This typically involves the formation of a key carbon-oxygen bond to close the six-membered ring, often preceded by the assembly of the carbon skeleton through various carbon-carbon bond-forming reactions.

Aldol-type reactions are a powerful tool for carbon-carbon bond formation and can be employed to create precursors for lactonization. The general strategy involves an aldol (B89426) condensation to construct a δ-hydroxy carbonyl compound, which can then undergo intramolecular cyclization to form the lactone. For the synthesis of tetrahydropyranone cores, aldol-type cyclization is a common method for forming the carbon-carbon or carbon-oxygen bonds necessary for the ring structure nih.gov.

A hypothetical route to a precursor for this compound could involve the aldol reaction between a ketone and an aldehyde, followed by reduction and subsequent oxidation/cyclization. The key is the strategic formation of the δ-hydroxy acid or ester intermediate required for lactonization. The diastereoselectivity of such cyclizations can often be controlled through the choice of reagents and reaction conditions, proceeding through chair-like transition states to minimize steric interactions nih.gov.

Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of cyclic compounds. nsf.govmdpi.com This approach can be used to construct the carbon skeleton of this compound. The key step often involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hr

For instance, a synthetic strategy could involve the Michael addition of a malonic ester derivative to an α,β-unsaturated acceptor. The resulting adduct can then be further manipulated through decarboxylation, reduction, and cyclization to yield the target lactone. The selective formation of pyran derivatives can be influenced by the structure of the reactants, with the key steps proposed to involve the Michael addition of an enamino ester to an arylidine cyclic 1,3-diketone. nih.gov The development of enantioselective Michael additions, often using chiral catalysts, provides a pathway to chiral γ-cyano carbonyl compounds which can be precursors to optically active lactones. semanticscholar.org

Table 1: Examples of Michael Addition Reactions in Heterocycle Synthesis

| Catalyst | Nucleophile | Acceptor | Product Type | Reference |

| Quinine-Al(OiPr)3 | Malononitrile | Chalcones | Chiral 4H-pyran derivative | semanticscholar.org |

| Ferric Chloride | Thiol | α,β-unsaturated carbonyl | Thia-Michael adduct | srce.hr |

| None (in situ) | Enamino ester | Arylidine cyclic 1,3-diketones | Dihydropyridinone or Dihydropyran | nih.gov |

Catalytic hydrogenation is a crucial process in industrial chemistry, often used for the production of saturated compounds from unsaturated precursors. While specific industrial processes for this compound are not widely published, the hydrogenation of related furanic compounds to produce valuable chemicals and biofuels is well-documented. mdpi.com For example, the hydrogenation of furfural can lead to products like tetrahydrofurfuryl alcohol and 2-methyltetrahydrofuran. mdpi.com

In a related industrial context, tetrahydropyran (B127337) (THP) is synthesized with high selectivity and yield via the hydrogenation of 3,4-dihydropyran (DHP) over a Ni/SiO₂ catalyst in a continuous flow reactor. osti.gov This process demonstrates the robustness of catalytic hydrogenation for producing saturated cyclic ethers. osti.gov Industrial hydrogenation processes utilize a range of catalysts, including nickel-based catalysts like NiSat™ for various applications and copper-chromite catalysts (HyMax™) for the selective conversion of esters to alcohols. clariant.com Such technologies could be adapted for the large-scale production of this compound from an unsaturated precursor like a dihydropyranone derivative.

Table 2: Catalysts and Conditions for Hydrogenation of Related Compounds

| Precursor | Product | Catalyst | Temperature | Key Finding | Reference |

| 3,4-Dihydropyran (DHP) | Tetrahydropyran (THP) | Ni/SiO₂ | 150-200°C | >99.8% selectivity and 98% yield | osti.gov |

| 5-Hydroxymethylfurfural (5-HMF) | 2,5-Dimethylfuran (2,5-DMF) | Ni/Al₂O₃-TiO₂-ZrO₂ | Not specified | Efficient conversion using a hydrogen donor | mdpi.com |

| Furfural | Various (MF, MTHF, FA, THFA) | Various non-noble and noble metals | Varied | Product selectivity depends on catalyst and conditions | mdpi.com |

While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest. Stereoselective synthesis aims to control the formation of specific stereoisomers. Powerful strategies for constructing substituted tetrahydrofurans and tetrahydropyrans involve cycloaddition or annulation reactions, which can create multiple stereocenters in a single step. nih.gov

One common approach is the [3+2] cycloaddition, for example, involving Rh-catalyzed reactions of diazo compounds with aldehydes and alkenes to generate substituted tetrahydrofurans. nih.gov For tetrahydropyran rings, the silyl-Prins cyclization is a diastereoselective method for producing cis-2,6-disubstituted tetrahydropyran-4-ones. This reaction proceeds through a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric hindrance, leading to high diastereoselectivity. nih.govnih.gov These principles can be applied to the synthesis of chiral derivatives of this compound by incorporating chiral auxiliaries or catalysts into the synthetic sequence.

Preparation from Related Lactones and Derivatives

An alternative to building the lactone ring from an acyclic precursor is to modify an existing lactone. This can be an efficient route if a related lactone is readily available. A direct synthesis of this compound involves the methylation of 3-methyltetrahydro-2H-pyran-2-one. prepchem.com

In this method, 3-methyltetrahydro-2H-pyran-2-one is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form an enolate. This enolate is then quenched with an electrophile, methyl iodide (CH₃I), to introduce the second methyl group at the C3 position. The reaction is quenched with acid, and the product is purified by distillation. prepchem.com

Table 3: Synthesis of this compound from a Lactone Precursor

| Starting Material | Reagents | Product | Key Steps | Reference |

| 3-Methyltetrahydro-2H-pyran-2-one | 1. LDA, THF, -78°C 2. CH₃I, -45°C | This compound | Enolate formation followed by methylation | prepchem.com |

Conversion from 3-Methyltetrahydro-2H-pyran-2-one via Alkylation

A direct and efficient method for the synthesis of this compound involves the alkylation of 3-methyltetrahydro-2H-pyran-2-one. This procedure utilizes a strong base to deprotonate the alpha-carbon to the carbonyl group, followed by quenching with an alkylating agent.

In a typical reaction, 3-methyltetrahydro-2H-pyran-2-one is treated with a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature, such as -78°C. prepchem.com After the deprotonation is complete, methyl iodide (CH₃I) is added to the reaction mixture. The reaction is carefully monitored to maintain a low temperature during the addition of the alkylating agent. Following the alkylation step, the reaction is quenched with an acid, and the product is extracted and purified by distillation to yield this compound as a colorless liquid. prepchem.com

Table 1: Key Parameters for the Alkylation of 3-Methyltetrahydro-2H-pyran-2-one

| Parameter | Value |

| Starting Material | 3-Methyltetrahydro-2H-pyran-2-one |

| Base | Lithium diisopropylamide (LDA) |

| Alkylating Agent | Methyl iodide (CH₃I) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to -30°C |

| Product | This compound |

Utilization of 3,3-Dimethylglutaric Anhydride in Synthesis

The reduction can be achieved using various reducing agents that are capable of selectively reducing one carbonyl group of an anhydride to a methylene (B1212753) group, or by a two-step process involving the opening of the anhydride ring to form a carboxylate and a carboxylic acid, followed by selective reduction of the newly formed carboxylic acid and subsequent lactonization.

Table 2: Properties of 3,3-Dimethylglutaric Anhydride

| Property | Value |

| CAS Number | 4160-82-1 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Powder |

| Melting Point | 124-126 °C |

| Boiling Point | 181 °C/25 mmHg |

Advanced and Green Synthesis Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally friendly methods. These advanced approaches are also being applied to the synthesis of lactones and their derivatives.

Catalytic Strategies in Lactone Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules with high efficiency and selectivity. Both organocatalysis and transition-metal catalysis have been employed in the synthesis of lactones and their precursors.

Organocatalysis has emerged as a key strategy for the ring-opening polymerization (ROP) of lactones to produce polyesters. acs.orgresearchgate.netacs.orgrsc.orgnih.gov This method provides a metal-free alternative to traditional polymerization catalysts, which is particularly important for biomedical applications. The synthesis of functionalized lactones, which can act as precursors for ROP, can be achieved through various organocatalytic reactions. For instance, the conjugate addition of thiols to α,β-unsaturated lactones is a facile, one-step method to generate functionalized valerolactones that can undergo organocatalytic ROP. acs.orgnih.gov

A significant advancement in green chemistry is the utilization of carbon dioxide (CO₂) as a C1 feedstock. Palladium-catalyzed telomerization of 1,3-butadiene with CO₂ is a highly efficient process for the synthesis of δ-lactones. researchgate.netresearchgate.netosti.govnih.govsemanticscholar.org This reaction typically yields 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one, a highly functionalized lactone. The use of palladium nanoparticles as catalysts has been shown to be an effective method for this transformation. researchgate.net This approach not only provides a route to valuable lactone structures but also contributes to the mitigation of CO₂ emissions.

Table 3: Catalytic Systems for CO₂-Derived Lactone Synthesis

| Catalyst System | Diene | Product |

| Palladium nanoparticles | 1,3-Butadiene | 3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one |

| Palladium(II) complexes | 1,3-Butadiene | 2-Ethylidene-6-hepten-5-olide |

| Palladium-based catalyst | Isoprene | CO₂-Isoprene-Lactone ("COOIL") |

Microwave-Assisted Synthesis of Pyranone Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions. ajgreenchem.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyranone derivatives.

The synthesis of tetrahydrobenzo[b]pyran derivatives, for example, has been efficiently achieved through a one-pot, three-component condensation reaction under microwave irradiation. ajgreenchem.comnih.gov This method offers several advantages over conventional heating, including significantly shorter reaction times (minutes versus hours) and often higher yields. mdpi.com While a specific microwave-assisted synthesis of this compound is not detailed in the provided search results, the successful application of this technology to related pyran structures suggests its potential for the synthesis of the target molecule and its derivatives. foliamedica.bgmdpi.com

Biocatalytic and Sustainable Methods for Pyranone Scaffolds

The synthesis of pyranone scaffolds, including this compound, is increasingly guided by the principles of green chemistry, which prioritizes the use of environmentally benign and efficient methodologies. This shift is driven by concerns over traditional chemical syntheses that often employ hazardous reagents, harsh reaction conditions, and generate significant waste. mdpi.com Consequently, researchers are actively developing biocatalytic and sustainable alternatives that offer improved safety profiles, higher selectivity, and utilize renewable resources. mdpi.comresearchgate.net

Biocatalytic approaches leverage the high selectivity and efficiency of enzymes and whole-cell microorganisms to produce pyranone and lactone structures. mdpi.com These methods are preferred for generating optically pure compounds with configurations similar to those found in nature. mdpi.com A significant area of research involves drawing inspiration from natural biosynthetic pathways to develop novel catalysts. For instance, the enzymatic mechanism of chalcone isomerase, which synthesizes flavanones (a type of benzopyranone), has inspired the development of biomimetic, bifunctional hydrogen bonding/Brønstead base catalysts for asymmetric pyranone synthesis. nih.govnih.gov

Microbial biotransformation and de novo biosynthesis represent key strategies in this field. mdpi.com While many current biotransformation processes still rely on non-abundant hydroxy fatty acids, the ultimate goal is the de novo synthesis of lactones from simple, renewable feedstocks like carbohydrates using engineered industrial microbes. mdpi.com Enzymes such as lipase B from Candida antarctica have also been employed in non-aqueous conditions for the synthesis of macrocyclic lactones, demonstrating the versatility of biocatalysts. acs.org

Sustainable methods encompass a broader range of green chemistry techniques, focusing on reducing environmental impact through innovative catalysts, solvents, and energy sources. One prominent example is the development of green Baeyer-Villiger oxidation reactions for converting cyclic ketones into lactones. A method using Oxone, an inexpensive and stable oxidizing agent, in a buffered aqueous solution at a neutral pH, successfully converts various ketones into their corresponding lactones in high yields, avoiding the need for hazardous peracids and organic solvents. organic-chemistry.orgorganic-chemistry.org

| Starting Ketone | Resulting Lactone | Solvent System | Reagent | Yield |

| Cyclopentanone | δ-Valerolactone | Water (pH 7 buffer) | Oxone | High |

| Cyclohexanone | ε-Caprolactone | Water (pH 7 buffer) | Oxone | High |

| Cycloheptanone | ζ-Enanthiolactone | Water (pH 7 buffer) | Oxone | High |

| Adamantanone | Adamantanone lactone | Water/Acetonitrile | Oxone | High |

For the synthesis of more complex, fused pyranone scaffolds, multicomponent reactions (MCRs) catalyzed by novel, reusable nanocatalysts are at the forefront of sustainable research. nih.govmdpi.comencyclopedia.pub These reactions often proceed in green solvents like water or ethanol (B145695) and can be enhanced by energy-efficient techniques such as microwave or ultrasound irradiation. researchgate.netmdpi.comresearchgate.net This approach allows for the construction of diverse pyran-containing heterocycles with high atom economy and simplified workup procedures. researchgate.netencyclopedia.pub The use of renewable starting materials, such as the synthesis of macrocyclic lactones from olive oil via olefin metathesis, further highlights the commitment to building a sustainable chemical industry. acs.org

| Pyranone Scaffold Type | Catalyst | Reaction Type | Conditions | Key Advantages |

| Pyrano[2,3-d]pyrimidinone | ZnO-supported copper oxide | Knoevenagel-Michael cyclocondensation | Water | Eco-friendly, catalyst reusability researchgate.net |

| Amino cyano pyran | Silica-adhered magnetite nanoparticles | Multicomponent Reaction (MCR) | Green media | Magnetic catalyst, easy separation nih.gov |

| Spiro-pyrano[2,3-c]-pyrazole | Fe3O4@L-arginine | One-pot MCR | Heterogeneous catalyst | Novel synthesis, efficient mdpi.com |

| Pyrano[2,3-c]-pyrazole | Amino-functionalised SBA-15 | One-pot MCR | Ethanol, Room Temp. | Rapid reaction, excellent yields mdpi.comencyclopedia.pub |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and effective method for studying the electronic structure of molecular systems. cardiff.ac.uk It is widely used to predict a variety of properties for pyranone derivatives and related heterocyclic compounds.

The three-dimensional structure of cyclic compounds is crucial to their properties. For tetrahydropyran (B127337) rings, DFT calculations are employed to determine the most stable conformations. These rings typically adopt chair or boat forms to minimize steric and torsional strain. In a related compound, 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, the tetrahydropyran ring was found to adopt a slightly distorted chair conformation. nih.gov In this stable arrangement, the bulkier substituent groups occupied equatorial positions to reduce steric hindrance. nih.gov For 3,3-Dimethyl-tetrahydro-pyran-2-one, DFT optimization would similarly identify the lowest energy conformation, likely a chair form, by calculating the relative energies of different possible structural arrangements.

Vibrational spectroscopy is a key technique for identifying molecular structures, with Infrared (IR) and Raman spectra providing a unique "fingerprint" for a compound. cardiff.ac.ukarxiv.org DFT calculations are highly effective in predicting these spectra, which aids in the assignment of experimental bands to specific molecular vibrations. cardiff.ac.uk

Theoretical calculations of vibrational frequencies are typically performed under the harmonic approximation. cardiff.ac.uk Full geometry optimization is first carried out, and a Hessian analysis confirms the structure as a potential energy minimum. scifiniti.com The resulting theoretical frequencies are often scaled by a factor (e.g., 0.96) to achieve better agreement with experimental data. scifiniti.com

In a study on the related compound 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were used to assign the experimental IR and Raman bands. scifiniti.com The study demonstrated a strong correlation between the calculated spectrum of the dominant tautomer and the experimental results. scifiniti.comscifiniti.com

Table 1: Selected Experimental and Theoretical Vibrational Frequencies for a Related Pyranone Derivative Data from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

| Vibration Description | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C-H Stretching (C8–H9) | 3107 | 3108 |

| Asymmetric CH₂/CH₃ Stretching | 3100–2960 | 3100–2960 |

| Symmetric CH₂/CH₃ Stretching | 2910–2860 | 2910–2860 |

| Carbonyl Stretching (C=O, no H-bond) | 1719 | 1719 |

| Carbonyl Stretching (C=O, with H-bond) | 1636 | - |

| Asymmetric CH₂/CH₃ Bending | 1460–1400 | 1460–1400 |

| Symmetric CH₂/CH₃ Bending | 1400–1340 | 1400–1340 |

| CH₂ Wagging | 1315 | 1318 |

| C-O, C-C Stretching (Pyran Ring) | 1290–1150 | 1290–1150 |

Certain pyranone derivatives can exist in different tautomeric forms, such as keto-enol forms. DFT calculations are instrumental in studying these equilibria. By calculating the Gibbs free energies of different tautomers, researchers can predict their relative populations at a given temperature. scifiniti.com The influence of the environment can be modeled using approaches like the polarizable continuum model to assess how solvents affect tautomeric stability. scifiniti.com

For instance, a computational study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one investigated the equilibrium between its two enol tautomers (A and B). scifiniti.com The calculations showed that tautomer A was dominant, and while the population of tautomer B increased in a nonpolar solvent, it did not exceed 13%. scifiniti.comscifiniti.com Such studies are crucial for understanding which structural form of a molecule is prevalent under specific conditions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations provide access to these orbital energies and other related reactivity descriptors. nih.gov In the analysis of the two tautomers of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, it was found that the HOMO and LUMO were primarily located on the pyran ring. scifiniti.comscifiniti.com The study also calculated several reactivity descriptors, revealing that the tautomeric transition leads to significant changes in the molecule's chemical properties. scifiniti.com

Table 2: Calculated Reactivity Descriptors for Tautomers of a Related Pyranone Derivative Data for tautomers A and B of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

| Descriptor | Tautomer A | Tautomer B |

| HOMO Energy (eV) | -6.59 | -6.92 |

| LUMO Energy (eV) | -2.13 | -2.48 |

| Energy Gap (eV) | 4.46 | 4.44 |

| Ionization Potential (I) | 6.59 | 6.92 |

| Electron Affinity (A) | 2.13 | 2.48 |

| Chemical Potential (μ) | -4.36 | -4.70 |

| Electrophilicity Index (ω) | 2.89 | 3.13 |

| Dipole Moment (Debye) | 5.28 | 2.65 |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. mdpi.com A transition state is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. mdpi.com

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it correctly connects the desired reactants and products. mdpi.commdpi.com The calculated energy barrier (the energy difference between the transition state and the reactants) provides crucial information about the reaction kinetics. For example, in a study of 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the transition state for keto-enol tautomerization was calculated, revealing a high energy barrier that confirmed the stability of the enol form. mdpi.com This type of analysis is essential for understanding reaction pathways, such as those in cycloadditions or rearrangements involving pyran-like structures. mdpi.com

Molecular Dynamics and Simulation Studies

While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tdx.cat MD simulations model the physical movements of atoms and molecules based on a force field, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent processes. tdx.catmdpi.com

MD simulations can be used to explore the conformational landscape of flexible molecules like substituted pyranones, providing a more comprehensive picture of their behavior in solution than static calculations alone. For example, MD studies on Ras proteins have been used to understand how mutations affect the protein's dynamics and interactions with other molecules. plos.org In the context of materials science, ReaxFF MD simulations have been employed to investigate the complex pyrolysis processes of fuels, tracking thousands of molecules over time to identify key decomposition reactions. mdpi.com For a compound like this compound, MD simulations could be used to study its diffusion in various solvents or its conformational flexibility at different temperatures, complementing the energetic information provided by DFT.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts.

A thorough review of the scientific literature reveals a notable absence of specific QSAR models developed for or including this compound. While numerous QSAR studies have been conducted on various classes of heterocyclic compounds, including other pyranone and lactone derivatives, data explicitly detailing the use of this compound within a training or test set for the development of a QSAR model are not publicly available.

Consequently, no data tables or detailed research findings on the QSAR of this specific compound can be presented. The scientific community has yet to publish research that explores the quantitative relationships between the structural features of this compound and any particular biological endpoint.

Advanced Analytical Techniques in Characterization and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For 3,3-Dimethyl-tetrahydro-pyran-2-one, the spectrum reveals distinct signals corresponding to the gem-dimethyl groups and the three methylene (B1212753) (CH₂) groups in the pyran ring. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows a characteristic singlet for the two equivalent methyl groups and multiplets for the methylene protons, consistent with the compound's structure. prepchem.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -C(CH₃)₂ | 1.30 | Singlet (s) | 6H |

| Ring CH₂ | 1.75 | Multiplet (m) | 2H |

| Ring CH₂ | 1.89 | Multiplet (m) | 2H |

| -O-CH₂- | 4.34 | Multiplet (m) | 2H |

¹³C NMR Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. While specific experimental data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on the functional groups present. The spectrum would be expected to show six distinct signals: one for the carbonyl carbon of the lactone (typically in the 170-180 ppm range), one for the quaternary carbon bearing the dimethyl groups, one for the carbon of the two equivalent methyl groups, and three signals for the different methylene carbons in the ring, with the methylene carbon adjacent to the ring oxygen (-O-CH₂) appearing furthest downfield.

¹⁴N and Si NMR Nitrogen-14 (¹⁴N) and Silicon (Si) NMR are specialized techniques used for compounds containing these specific elements. As this compound is composed solely of carbon, hydrogen, and oxygen, these NMR techniques are not applicable for its characterization.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.org The molecular ion peak ([M]⁺) for this compound would appear at an m/z of approximately 128, corresponding to its molecular formula C₇H₁₂O₂.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.org Common fragmentation pathways for lactones include the loss of small neutral molecules and cleavage of the ring structure.

| Expected Fragment (m/z) | Possible Neutral Loss | Proposed Fragment Structure |

| 113 | Loss of CH₃ | [M - CH₃]⁺ |

| 100 | Loss of CO | [M - CO]⁺ |

| 85 | Loss of C₃H₇ | [M - Propyl radical]⁺ |

| 71 | Loss of C₄H₉ | [M - Butyl radical]⁺ |

| 56 | Ring cleavage products | e.g., [C₄H₈]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration of the saturated six-membered lactone. This peak is expected to appear in the region of 1720-1740 cm⁻¹. Studies of structurally similar pyran-2-one derivatives show carbonyl stretching bands around 1719 cm⁻¹. chemspider.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Lactone) | 1720 - 1740 | Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. docbrown.info It can provide precise bond lengths, bond angles, and, for chiral molecules, the absolute configuration. hmdb.ca

This compound is a liquid at room temperature, which precludes analysis by standard single-crystal X-ray diffraction. sigmaaldrich.com To obtain a crystal suitable for analysis, specialized techniques such as in-situ cryo-crystallization or co-crystallization with a suitable host molecule would be necessary. libretexts.orgspectrabase.com

It is crucial to note that this compound is an achiral molecule; it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, the concept of "absolute configuration determination" is not applicable. However, should chiral centers be introduced into the pyran ring, X-ray crystallography would be the ultimate tool for assigning the absolute stereochemistry of the resulting enantiomers, often through the analysis of anomalous dispersion effects and the calculation of the Flack parameter. libretexts.orghmdb.ca

Chromatographic Techniques for Separation and Analysis (TLC, Column Chromatography, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds from mixtures.

Thin-Layer Chromatography (TLC) and Column Chromatography In a synthetic context, TLC is routinely used as a rapid and simple method to monitor the progress of a reaction by separating the starting materials, intermediates, and products based on their polarity. Following a reaction, column chromatography is the standard method for purifying the desired product, such as this compound, from unreacted reagents and byproducts. The general work-up for its synthesis involves extraction followed by distillation, implying that chromatographic purification would be a viable alternative or supplementary step for achieving high purity. prepchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and passed through a long capillary column (such as a DB-5MS), separating it from other components in a mixture. sigmaaldrich.com As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that allows for its positive identification. sigmaaldrich.com

Applications in Polymer Science and Materials

Monomer for Sustainable Polyester (B1180765) Synthesis

3,3-Dimethyl-tetrahydro-pyran-2-one can be synthesized from 3,3-dimethyl glutaric anhydride. prepchem.com The ring-opening polymerization (ROP) of this monomer leads to the formation of poly(3,3-dimethyl-δ-valerolactone), a polyester with potential for enhanced properties. The gem-disubstitution is a key strategy for improving the chemical recyclability of polyesters. nih.gov This approach helps to create polymers that can be efficiently depolymerized back to their monomer units, establishing a closed-loop recycling system. nih.govresearchgate.net

The synthesis of this compound can be achieved through the reduction of 3,3-dimethyl glutaric anhydride. prepchem.com A typical laboratory-scale synthesis is described in the table below:

| Reactant | Moles | Reagent | Volume | Reaction Time | Yield |

| 3,3-dimethyl glutaric anhydride | 0.15 mol | Sodium borohydride (B1222165) in dry tetrahydrofuran (B95107) | 150 ml | 2 hours | 68.2% |

| This data is based on a described laboratory synthesis. prepchem.com |

The polymerization of substituted δ-valerolactones can be carried out using various catalytic systems, including organocatalysts, to produce polyesters with controlled molecular weights and architectures. nsf.gov

Copolymerization Strategies

Copolymerization represents a versatile strategy to tailor the properties of polyesters derived from substituted δ-valerolactones. By incorporating comonomers such as ε-caprolactone or L-lactide, it is possible to create random, gradient, or block copolymers with a wide range of thermal and mechanical properties. acs.orgrsc.org For instance, copolymerization of a substituted δ-valerolactone with ε-caprolactone can yield materials with low glass transition temperatures, while block copolymers with L-lactide can lead to semicrystalline materials. acs.org

The reactivity of different lactone monomers plays a crucial role in determining the final copolymer structure. For example, in the copolymerization of lactide and valerolactone, lactide tends to be more reactive, leading to a composition drift during the reaction. nih.gov This can result in the formation of blocky or gradient structures. rsc.org A binary catalytic system, such as ITU/YCl3, has been shown to be effective for the homo- and copolymerization of ε-caprolactone with δ-valerolactone. rsc.org

Post-Polymerization Modifications and Functionalization

While specific research on the post-polymerization modification of poly(3,3-dimethyl-δ-valerolactone) is limited, the general principles of polyester functionalization can be applied. The presence of ester groups in the polymer backbone allows for various chemical modifications. Furthermore, the synthesis of functionalized δ-valerolactone monomers prior to polymerization is a common strategy to introduce specific functionalities into the resulting polyester. For example, the synthesis of α-methylene-δ-valerolactone allows for the introduction of a reactive double bond that can be used for subsequent modifications. rsc.orgrsc.org

Polymer Properties and Recycling Considerations

The gem-dimethyl substitution in poly(3,3-dimethyl-δ-valerolactone) is expected to significantly influence its properties compared to the unsubstituted poly(δ-valerolactone) (PVL). PVL is a semicrystalline polyester with a low melting point and glass transition temperature, which can limit its applications. mdpi.com Geminal disubstitution has been shown to enhance not only the chemical recyclability but also the thermal and mechanical properties of the parent polyester, in some cases rivaling or exceeding those of commodity plastics like polyethylene. nih.gov

The table below summarizes some of the properties of poly(δ-valerolactone) and the expected influence of gem-dimethyl substitution.

| Property | Poly(δ-valerolactone) (PVL) | Expected Impact of 3,3-Dimethyl Substitution |

| Melting Temperature (Tm) | ~58 °C mdpi.com | Likely increased due to restricted chain mobility. nih.gov |

| Glass Transition Temperature (Tg) | ~-63 °C mdpi.com | Likely increased. nih.gov |

| Mechanical Properties | Lower mechanical strength mdpi.com | Enhanced tensile strength and toughness. nih.gov |

| Chemical Recyclability | Requires high temperatures (>310 °C) for uncatalyzed depolymerization. researchgate.net | Enhanced, allowing for depolymerization at lower temperatures. nih.govresearchgate.net |

The enhanced chemical recyclability of gem-disubstituted polyesters is a key advantage for creating a circular economy for plastics. nih.gov Catalytic depolymerization can allow for the recovery of the monomer in high purity and yield, which can then be repolymerized to produce new polymer, thus closing the material loop. researchgate.net This approach offers a more sustainable alternative to traditional plastic waste management.

Future Perspectives and Emerging Research Areas

Novel Synthetic Methodologies and Green Chemistry Initiatives

The synthesis of lactones, including 3,3-Dimethyl-tetrahydro-pyran-2-one, is undergoing a transformation driven by the principles of green chemistry. Researchers are actively pursuing catalytic methodologies that are more environmentally friendly. researchgate.net One promising approach is the use of biocatalysis, which employs enzymes for reactions like Baeyer-Villiger oxidations, oxidative lactonization of diols, and reductive cyclization of ketoesters. nih.gov These enzymatic routes offer a green alternative to traditional chemical methods. nih.gov

A notable green oxidation method involves the use of Oxone (potassium peroxymonosulfate) in water to convert cyclic ketones into lactones. organic-chemistry.orgacs.orgorganic-chemistry.org This approach avoids hazardous peracids and harsh reaction conditions, offering a sustainable alternative for lactone synthesis. organic-chemistry.org The reaction can be carried out in a buffered aqueous solution to prevent the hydrolysis of the resulting lactone. organic-chemistry.orgacs.org Additionally, air-stable iron carbonyl compounds have been shown to catalyze the dehydrogenative lactonization of diols. organic-chemistry.org

Future research will likely focus on the development of novel catalytic systems that are highly efficient and selective. This includes the use of copper/nitroxyl catalysts for the aerobic oxidative lactonization of diols under mild conditions using air as the oxidant. organic-chemistry.org The desymmetrization of prochiral diesters using chiral phosphoric acid catalysts also presents a method to produce enantioenriched lactones in high yields. researchgate.net

Table 1: Comparison of Traditional and Green Synthetic Methods for Lactones

| Feature | Traditional Methods | Green Chemistry Initiatives |

| Oxidizing Agents | Peracids (e.g., m-CPBA) | Oxone, Air (O2), Enzymes |

| Solvents | Chlorinated solvents | Water, Acetone |

| Catalysts | Stoichiometric reagents | Biocatalysts (enzymes), Metal catalysts (Cu, Fe) |

| Byproducts | Often hazardous | Water, Benign salts |

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (room temp, atmospheric pressure) |

Exploration of New Reactivity Patterns and Rearrangements

While the fundamental reactivity of lactones is well-established, the exploration of new reactivity patterns and rearrangements, particularly in substituted systems like this compound, is an active area of research. The rigid, gem-dimethyl substituted tetrahydropyranone core can influence stereochemical outcomes and favor unique transformations.

Researchers are investigating rearrangements of the tetrahydropyran-2-one scaffold, which can lead to structurally diverse and complex molecules. nih.gov For instance, the tuscolid-tuscoron rearrangement involves a unique nucleophilic pyranone opening followed by an endo-cyclization, resulting in a complete shift of the pyranone carbon skeleton. nih.gov Such rearrangements highlight the potential for creating novel molecular architectures from simple lactone precursors.

The development of one-pot syntheses involving rearrangements is also a key area of interest. For example, a phosphine-catalyzed condensation followed by a pyrrolidine-catalyzed rearrangement has been used to synthesize tetrasubstituted 2H-pyrans. nih.gov Additionally, metal-free domino strategies involving sequential pericyclic reactions are being developed for the synthesis of complex pyran structures. nih.gov

Future work in this area will likely involve a deeper investigation into the mechanistic pathways of these rearrangements and the development of catalytic systems to control their selectivity. The unique structural features of this compound could be leveraged to explore novel intramolecular cyclizations and ring-expansion reactions.

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool in chemical research, offering insights that can guide experimental work. For this compound and its derivatives, advanced computational methods can be employed to predict a range of properties and behaviors. Density Functional Theory (DFT) is a powerful method to explore the structural and spectroscopic parameters of molecules. researchgate.net

Computational models can be used to predict the reactivity of lactones and to understand the mechanisms of complex reactions and rearrangements. By calculating transition state energies and reaction pathways, researchers can anticipate the feasibility and selectivity of new transformations. This predictive capability can accelerate the discovery of novel synthetic methodologies.

In the context of biomedical applications, computational models are being developed to discriminate between substrates and non-substrates of important proteins like P-glycoprotein (P-gp), which is involved in multidrug resistance. nih.gov Such models use calculated molecular descriptors and multivariate analysis to predict the biological activity of compounds. nih.gov This approach can be applied to lactone libraries to identify promising candidates for further experimental investigation. Future research will likely focus on developing more accurate and predictive models by combining quantum mechanical calculations with machine learning algorithms.

Table 2: Applications of Computational Modeling in Lactone Research

| Application Area | Computational Method | Predicted Properties |

| Reaction Prediction | Density Functional Theory (DFT) | Reaction mechanisms, Transition state energies, Selectivity |

| Spectroscopic Analysis | DFT, Time-Dependent DFT | NMR and IR spectra, Electronic transitions |

| Biomedical Screening | QSAR, Molecular Docking | Binding affinities, Substrate/inhibitor classification |

| Materials Science | Molecular Dynamics (MD) | Polymer properties, Material stability |

Expansion of Biomedical Applications and Target Identification

Lactones are a prominent structural motif in a vast number of natural products with diverse biological activities. researchgate.netnomuraresearchgroup.com This has spurred significant interest in exploring the biomedical potential of synthetic lactones like this compound and its derivatives. A critical aspect of this research is the identification of the molecular targets of bioactive compounds. discoveryontarget.com

Several strategies are employed for target identification, including chemical probe-based methods and label-free approaches. drughunter.comfrontiersin.org Activity-based proteome profiling (ABPP) uses probe molecules that covalently react with the active sites of specific enzyme classes, such as serine hydrolases, which can be targeted by β-lactones. drughunter.com The development of novel chemical probes with broad reactivity, such as α-methylene-β-lactone (MeLac), could accelerate the large-scale activity profiling of proteins. discoveryontarget.com

Future research will focus on synthesizing libraries of lactone derivatives and screening them for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Sesquiterpene lactones, for example, have shown trypanocidal activity. nih.gov Once a bioactive lactone is identified, reverse virtual screening and bioinformatic databases can be used to find its potential biological targets. nih.gov Understanding the mechanism of action and identifying the specific protein targets are crucial steps in the development of new therapeutic agents. nih.gov

Development of Advanced Materials from Lactone Scaffolds

The unique chemical properties of lactones make them valuable building blocks for the development of advanced materials. Lactone-functionalized polymers, for instance, serve as reactive platforms for the modular design of functional materials. nih.gov Azlactones, which are lactone-based functional groups, can undergo ring-opening reactions with nucleophiles like primary amines, allowing for the covalent immobilization of small molecules onto surfaces. nih.gov

The ring-expansion carbonylation of epoxides to produce β-lactones is an atom-economical route to valuable monomers for biodegradable polymers like polyhydroxyalkanoates (PHAs). nih.gov The significant ring strain in smaller lactones makes them particularly suitable for ring-opening polymerization. nih.gov

Future research in this area will likely explore the use of δ-lactones like this compound as monomers for novel polyesters. The gem-dimethyl substitution could impart unique thermal and mechanical properties to the resulting polymers. Furthermore, the development of lactone-bridged scaffolds through cascade reactions presents a powerful method to access complex frameworks for new materials. acs.org The enzymatic assembly of diverse lactone structures using engineered enzymes also opens up new avenues for creating complex lactone scaffolds for materials science applications. acs.org

常见问题

Q. Can machine learning models predict novel applications of this compound in asymmetric catalysis?

- Methodological Answer : Train models on reaction databases (e.g., Reaxys) to identify underutilized pathways. For example, organocatalytic domino reactions using thiourea catalysts have been predicted and experimentally validated for enantioselective synthesis of dihydropyrans (up to 95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。